3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core linked to a benzyl-substituted tetrahydropyridine ring. This structure confers versatility in interacting with neurotransmitter receptors, making it a key intermediate in medicinal chemistry. Its synthesis typically involves condensation of indole derivatives with 1-benzyl-4-piperidone under basic conditions .
The compound has been extensively studied for its affinity to serotonin (5-HT) receptors, particularly 5-HT1A (pKi = 5.00) and 5-HT2A (pKi = 7.81), and serves as a precursor for 5-HT6 receptor antagonists and muscarinic allosteric agents .
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKXLUMYKFFSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425070 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812331 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17403-05-3 | |
| Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Mannich reaction is a cornerstone for constructing the 1,2,3,6-tetrahydropyridine ring. In this approach, a ketone precursor (e.g., 4-piperidone) reacts with formaldehyde and an amine under acidic conditions to form the tetrahydropyridine scaffold. For example:
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Formation of 3-(4-Hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole :
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Dehydration to 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole :
Benzylation via Alkylation
The benzyl group is introduced via nucleophilic substitution:
Optimization Insights
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Catalysts : Hexamethylphosphotriamide (HMPA) enhances reaction rates in alkylation steps.
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Purification : Silica gel chromatography (eluent: 5% methanol/dichloromethane) resolves byproducts.
Alkylation of Preformed Tetrahydropyridine-Indole Intermediates
Direct N-Benzylation
This method avoids multi-step ring formation by starting with 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole:
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Reaction Setup :
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Conditions :
Challenges and Solutions
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Competitive Oxidation : The tetrahydropyridine double bond may oxidize; inert atmospheres (N₂/Ar) mitigate this.
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Byproduct Formation : Excess benzyl halide leads to di-benzylated products. Stoichiometric control minimizes this.
Fischer Indolization Approach
Synthesis of Indole Core
Fischer indolization constructs the indole ring from phenylhydrazines and ketones:
Advantages and Limitations
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Scalability : Suitable for gram-scale synthesis but requires strict pH control during cyclization.
Reduction of Oxo Derivatives
Sodium Borohydride Reduction
Oxo intermediates (e.g., 3-(4-oxo-1-benzylpiperidin-4-yl)-1H-indole) are reduced to the target compound:
Catalytic Hydrogenation
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Mannich Reaction | Cyclization, alkylation, dehydration | 65–75% | Moderate | High |
| Direct Alkylation | N-Benzylation of preformed intermediate | 70–75% | Low | Moderate |
| Fischer Indolization | Phenylhydrazone formation, cyclization | 60–68% | High | Low |
| Oxo Derivative Reduction | Reduction with NaBH₄ or H₂ | 80–85% | Low | High |
Key Observations :
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The reduction of oxo derivatives offers the highest yields but requires access to specialized intermediates.
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Mannich reactions balance yield and scalability, making them industrially preferred.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Pharmacological Studies
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been investigated for its potential as a 5-HT7 receptor ligand , which plays a crucial role in various neurological processes. The interaction with this receptor suggests potential applications in treating mood disorders and other psychiatric conditions .
Synthesis of Bioactive Compounds
Research indicates that this compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it has been utilized in synthesizing muscarinic receptor antagonists, which are important in treating Alzheimer's disease and other cognitive disorders .
Antioxidant Activity
Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. These characteristics are vital for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table: Summary of Key Studies on this compound
Mechanism of Action
The mechanism of action of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Pharmacological Profiles
Key Observations:
- Substitution at the 5-position significantly alters receptor specificity. For example, the 5-ethoxy derivative (D2AAK1_3) shifts activity from serotonin to dopamine D2 receptors, achieving a Ki of 151 nM .
- Benzyl vs.
- Electron-withdrawing groups (e.g., nitro at the 5-position) likely modify electronic properties, affecting binding to redox-sensitive targets like antimalarial enzymes .
Computational and Structural Insights
- X-ray Crystallography : The methyl analogue (CID 11264156) reveals a planar indole ring and tetrahydropyridine chair conformation, providing a template for molecular docking studies .
- Hydrogen Bonding : IR spectra of D2AAK1_3 indicate N-H···O interactions (3225 cm⁻¹), stabilizing its binding to dopamine D2 receptors .
Biological Activity
3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that combines an indole moiety with a benzyl-substituted tetrahydropyridine, which is known for its interactions with various biological targets.
- IUPAC Name : this compound
- CAS Number : 17403-05-3
- Molecular Formula : C20H20N2
- Molecular Weight : 288.394 g/mol
The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors, particularly the dopamine D2 receptor. This receptor is crucial in regulating neurotransmission and has implications in various neurological disorders.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity for the dopamine D2 receptor. This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted .
Neuropharmacological Effects
Studies have shown that compounds similar to this compound can act as dopamine receptor agonists or antagonists. The modulation of these receptors can lead to various effects:
- Antipsychotic Activity : By acting on D2 receptors, the compound may help alleviate symptoms associated with psychosis.
- Anti-Parkinsonian Effects : Its dopaminergic activity could potentially improve motor function in Parkinson’s patients .
Antioxidant and Anti-inflammatory Properties
In addition to its neuropharmacological effects, tetrahydropyridine derivatives have been reported to possess antioxidant and anti-inflammatory properties. These effects are beneficial in mitigating oxidative stress-related damage in neurodegenerative diseases .
Case Study 1: Dopamine D2 Receptor Ligand
A study focused on synthesizing derivatives of indole and evaluating their binding affinity to dopamine D2 receptors demonstrated that modifications to the tetrahydropyridine structure significantly influenced receptor interaction. The compound exhibited a high binding affinity comparable to established D2 ligands .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of tetrahydropyridine derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce neuronal death and inflammation markers in models of Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves introducing the benzyl and tetrahydropyridine groups to the indole scaffold. Key steps include:
- Friedel-Crafts alkylation to attach the benzyl group to the indole nitrogen.
- Mannich reactions or cyclocondensation to form the tetrahydropyridine ring.
- Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (room temperature vs. reflux), and catalysts (e.g., DBU for nucleophilic additions) .
- Monitoring : Use NMR spectroscopy to track intermediate formation and LC-MS to confirm product purity .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry (e.g., bond angles, dihedral angles) and confirms regioselectivity in substitutions. For example, crystallographic data (orthorhombic system, space group P212121) validate the tetrahydropyridine-indole linkage .
- 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10.84 ppm, benzyl CH2 at δ 4.27 ppm) and monitors stereochemical outcomes .
- Thermal analysis (TGA/DSC) assesses stability, with decomposition temperatures reported near 150°C for related analogs .
Q. What pharmacological screening methods are recommended for initial evaluation of this compound?
- Methodological Answer :
- Receptor binding assays (e.g., dopamine D2 receptor affinity) using radioligands like [³H]spiperone. Studies show structural analogs exhibit Ki values in the nanomolar range, suggesting competitive binding .
- Functional assays (e.g., cAMP inhibition) to measure antagonistic/agonistic activity in cell lines expressing target receptors.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group or indole ring) affect pharmacological activity and selectivity?
- Methodological Answer :
- SAR Studies : Replace the benzyl group with fluorinated or methylsulfonyl analogs to enhance metabolic stability or receptor affinity. For example, 4-fluorobenzyl derivatives show improved blood-brain barrier penetration .
- Molecular docking (e.g., using AutoDock Vina) predicts interactions with receptor binding pockets. The tetrahydropyridine nitrogen and indole NH are critical for hydrogen bonding with dopamine D2 receptors .
- In vivo pharmacokinetics : Compare bioavailability and half-life of analogs using HPLC-MS in rodent models.
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
- Cross-validation : If NMR suggests a planar indole ring but X-ray shows puckering, analyze temperature-dependent NMR to detect conformational flexibility .
- Dynamic simulations (MD) : Use software like GROMACS to model molecular dynamics and reconcile static (X-ray) vs. solution-state (NMR) data.
- Synchrotron X-ray refinement : Improve resolution (<1.0 Å) to detect subtle electron density variations .
Q. What strategies mitigate thermal degradation during storage or formulation of this compound?
- Methodological Answer :
- Excipient screening : Use cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) in lyophilized formulations to stabilize the tetrahydropyridine ring.
- Degradation pathway analysis : Employ LC-HRMS to identify byproducts (e.g., oxidation at the tetrahydropyridine nitrogen) and adjust storage conditions (argon atmosphere, -20°C) .
Q. How can computational tools predict synthetic intermediates or byproducts for this compound?
- Methodological Answer :
- Retrosynthetic analysis : Use ChemAxon or Reaxys to propose plausible intermediates (e.g., 3-formylindole derivatives).
- DFT calculations : Predict reaction energetics (e.g., ΔG for Mannich reactions) using Gaussian09 to optimize stepwise yields .
- Machine learning : Train models on PubChem data to forecast regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
